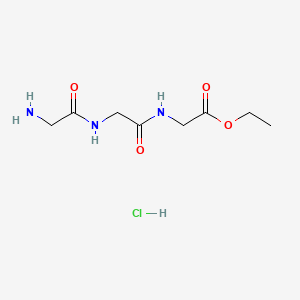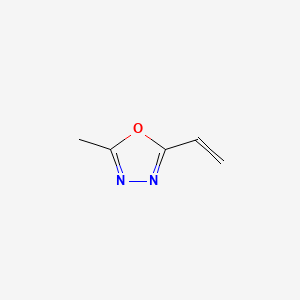
H-Gly-Gly-Gly-OEt.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“H-Gly-Gly-Gly-OEt.HCl” is a chemical compound with the CAS Number: 16194-06-2 . Its IUPAC name is ethyl ( { [ (aminoacetyl)amino]acetyl}amino)acetate hydrochloride . It is a solid substance stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The molecular formula of “H-Gly-Gly-Gly-OEt.HCl” is C8H16ClN3O4 . Its molecular weight is 253.69 . The InChI code is 1S/C8H15N3O4.ClH/c1-2-15-8(14)5-11-7(13)4-10-6(12)3-9;/h2-5,9H2,1H3,(H,10,12)(H,11,13);1H .Physical And Chemical Properties Analysis
“H-Gly-Gly-Gly-OEt.HCl” is a solid substance stored at room temperature under an inert atmosphere . The shipping temperature is normal .Aplicaciones Científicas De Investigación
Structural Studies and Secondary Structure Identification : Research on the polypentapeptide of elastin, which includes a sequence similar to H-Gly-Gly-Gly-OEt.HCl, used magnetic resonance studies to identify secondary structures in organic solvents (Urry, Mitchell, Ohnishi, & Long, 1975).
Collagen Hyperstability Induced by Aza-Glycine : Studies demonstrate that substitution of glycine with aza-glycine in collagen can increase the number of interfacial cross-strand hydrogen bonds, leading to hyperstability in the triple-helical form (Zhang, Malamakal, & Chenoweth, 2015).
Gas-Phase H/D Exchange Kinetics : Research on sodiated glycine oligomers and their H/D exchange with ND3 in the gas phase provides insights into ion structures and exchange kinetics, relevant to the study of glycine-based compounds (Cox, Julian, Lee, & Beauchamp, 2004).
Angiotensin-Converting Enzyme Inhibitory Activity : The inhibitory activity of X-Hyp-Gly-type tripeptides on angiotensin-converting enzyme, and the importance of collagen-specific prolyl hydroxylation in this process, were studied, highlighting the potential of similar tripeptides in hypertension control (Taga et al., 2018).
Corrosion Inhibition in Cold Rolled Steel : Glycine and its derivatives have been examined for their protective influence against corrosion in cold rolled steel, demonstrating their potential as “green” inhibitors (Amin, Khaled, & Fadlallah, 2010).
Nuclear Overhauser Enhancement Studies : Investigations into the inverse temperature dependence of hydrophobic side chain proximity in the polytetrapeptide of tropoelastin provide insights into molecular interactions relevant to glycine-containing sequences (Urry, Khaled, Rapaka, & Okamoto, 1977).
Kinetic Studies on Chromium-Glycinato Complexes : This research explores the acid-catalysed aquation of chromium-glycinato complexes, providing valuable information for understanding reactions involving glycine and metal ions (Kita et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4.ClH/c1-2-15-8(14)5-11-7(13)4-10-6(12)3-9;/h2-5,9H2,1H3,(H,10,12)(H,11,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKNCXWDPKPEDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CNC(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718523 |
Source


|
| Record name | Ethyl glycylglycylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Gly-Gly-OEt.HCl | |
CAS RN |
16194-06-2 |
Source


|
| Record name | Ethyl glycylglycylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Thiazolinium, 3-ethyl-2-[(3-ethyl-2-benzothiazolinylidene)methyl]-5-[7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthylidene]-4-oxo-, iodide](/img/structure/B579745.png)

![5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B579747.png)
![TMS(-3)[TMS(-4)][TMS(-6)]GlcNAc(a)-O-Me](/img/structure/B579748.png)
